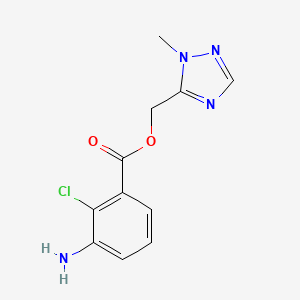![molecular formula C13H20FNO2 B6642185 2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-6-fluorophenol](/img/structure/B6642185.png)
2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-6-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-6-fluorophenol is an organic compound that features a fluorinated phenol structure with an ethyl-hydroxybutylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-6-fluorophenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-fluoro-6-nitrophenol with 2-ethyl-4-hydroxybutylamine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-6-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Applications De Recherche Scientifique
2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-6-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-6-fluorophenol involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-4-fluorophenol
- 2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-5-fluorophenol
- 2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-3-fluorophenol
Uniqueness
2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-6-fluorophenol is unique due to the specific positioning of the fluorine atom on the phenol ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
Propriétés
IUPAC Name |
2-[[(2-ethyl-4-hydroxybutyl)amino]methyl]-6-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO2/c1-2-10(6-7-16)8-15-9-11-4-3-5-12(14)13(11)17/h3-5,10,15-17H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBHWSIJLPCVDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCO)CNCC1=C(C(=CC=C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6642107.png)

![1-[2-(Oxolan-2-yl)ethyl]imidazole-4,5-dicarbonitrile](/img/structure/B6642129.png)
![1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile](/img/structure/B6642137.png)
![2-Fluoro-5-[[2-[(2-methylpropan-2-yl)oxy]acetyl]amino]benzoic acid](/img/structure/B6642151.png)
![2-[1-(2-Propan-2-yloxyacetyl)piperidin-2-yl]acetic acid](/img/structure/B6642161.png)
![2-[4-[(2-Propan-2-yloxyacetyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B6642163.png)
![2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid](/img/structure/B6642169.png)
![N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide](/img/structure/B6642180.png)

![N-methyl-1-[2-[(2-methylpropan-2-yl)oxy]acetyl]pyrrolidine-2-carboxamide](/img/structure/B6642193.png)
![5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6642194.png)
![3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6642201.png)
![3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B6642203.png)
